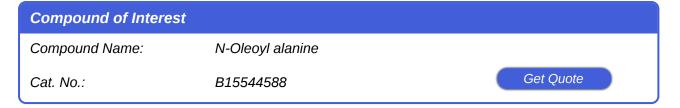


A Comparative Guide to N-Acyl Amino Acids in Cellular Signaling

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For Researchers, Scientists, and Drug Development Professionals

N-acyl amino acids (NAAs) are a burgeoning class of endogenous lipid signaling molecules, formed by the amide linkage of a fatty acid to an amino acid.[1] Structurally related to the well-known endocannabinoids, NAAs are gaining significant attention for their diverse physiological roles in processes such as inflammation, pain regulation, metabolism, and neuroprotection.[2] [3] This guide provides a comparative analysis of key NAAs, presenting quantitative data, detailed experimental protocols, and visual signaling pathways to support further research and therapeutic development.

Comparative Analysis of Signaling Activity

The signaling function of an NAA is determined by both its acyl chain and its amino acid headgroup, which together dictate receptor affinity and downstream effects.[4] Different NAAs interact with a variety of molecular targets, including G protein-coupled receptors (GPCRs) and ion channels, leading to distinct physiological outcomes.[1]

Data Presentation: Receptor Binding and Activation

The following table summarizes quantitative data for the interaction of several prominent NAAs with their primary molecular targets. This data is critical for understanding the potency and selectivity of these signaling lipids.



N-Acyl Amino Acid (NAA)	Receptor Target(s)	Assay Type	Reported Value (nM)	Primary Physiological Role(s)
N-arachidonoyl glycine (NAraGly)	GPR18	EC50	136	Immunomodulati on, Neuroprotection, Vasorelaxation[5] [6]
GPR55	EC50	180 - 410	Calcium Mobilization, Pain Regulation[3][7]	
GPR92	EC50	23	Neuropathic Pain[3]	
N-palmitoyl glycine (PalGly)	GPR18	EC50	~300	Modulation of Calcium Influx in Neurons[8]
N-stearoyl tyrosine (NsTyr)	CB ₂ Receptor	-	(Activity Demonstrated)	Neuroprotection, Anti- senescence[9] [10]
N-oleoyl alanine	GPR120	EC50	~10,000	Glucose Homeostasis[11]
N-arachidonoyl serine (NAraSer)	Putative Endothelial Receptor (Abn- CBD)	-	(Activity Demonstrated)	Vasorelaxation[4] [5]
N-arachidonoyl alanine (NAraAla)	T-type Ca²+ Channels	IC50	630	Inhibition of Glycine Transporter GLYT2[4]





Signaling Pathways and Mechanisms

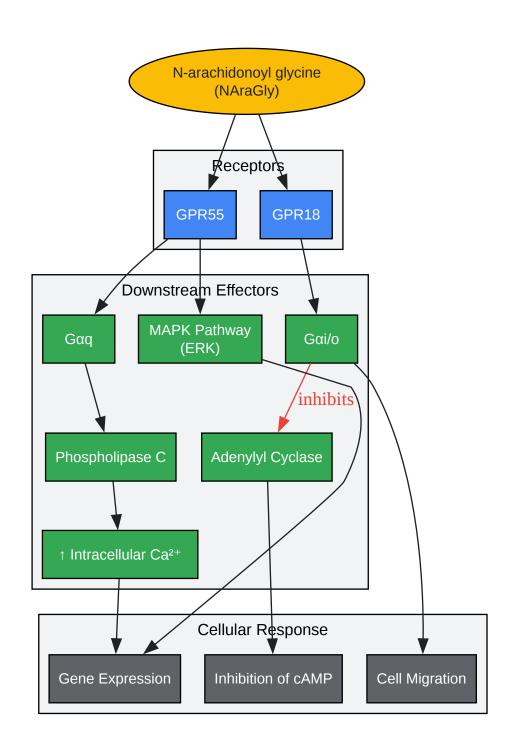
The diverse biological effects of NAAs are initiated by their interaction with specific cellular receptors, triggering distinct downstream signaling cascades.

General Metabolism of N-Acyl Amino Acids

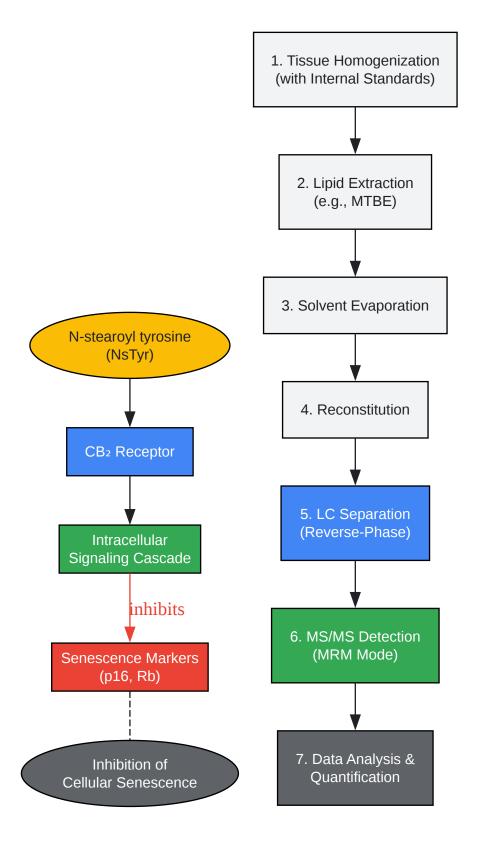
The cellular levels of NAAs are tightly controlled by a balance between their synthesis and degradation. Biosynthesis primarily occurs through the direct condensation of a fatty acid (or its CoA derivative) with an amino acid, catalyzed by enzymes like glycine N-acyltransferase-like enzymes (GLYATL).[1][2] Degradation is often carried out by enzymes such as fatty acid amide hydrolase (FAAH), which hydrolyzes the NAA back into its constituent fatty acid and amino acid.[3][4]



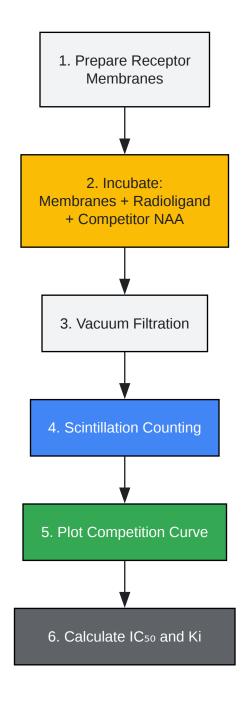












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